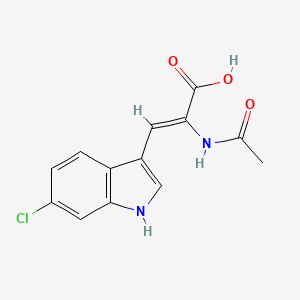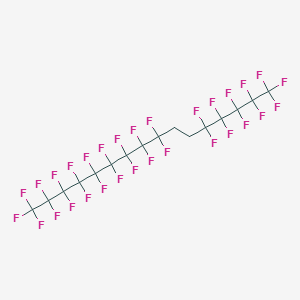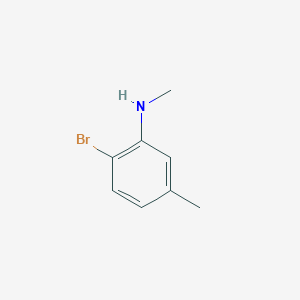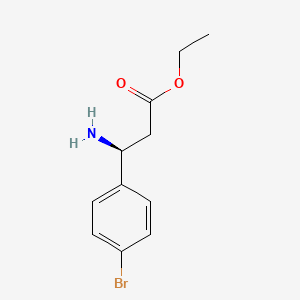
(E)-2-Acetamido-3-(6-chloro-1H-indol-3-yl)acrylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-2-Acetamido-3-(6-chloro-1H-indol-3-yl)acrylic acid is a synthetic organic compound that features an indole ring substituted with a chlorine atom and an acetamido group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-2-Acetamido-3-(6-chloro-1H-indol-3-yl)acrylic acid typically involves the following steps:
Formation of the Indole Ring: The indole ring can be synthesized through various methods, such as the Fischer indole synthesis or the Bartoli indole synthesis.
Chlorination: The indole ring is then chlorinated at the 6-position using reagents like thionyl chloride or phosphorus pentachloride.
Acetamidation: The acetamido group is introduced by reacting the chlorinated indole with acetic anhydride or acetyl chloride in the presence of a base like pyridine.
Acrylic Acid Formation: The final step involves the formation of the acrylic acid moiety through a Knoevenagel condensation reaction between the acetamido-indole derivative and malonic acid in the presence of a base like piperidine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(E)-2-Acetamido-3-(6-chloro-1H-indol-3-yl)acrylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride to reduce the carbonyl groups.
Substitution: The chlorine atom on the indole ring can be substituted with other nucleophiles like amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted indole derivatives.
Scientific Research Applications
(E)-2-Acetamido-3-(6-chloro-1H-indol-3-yl)acrylic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a drug candidate due to its structural similarity to bioactive indole derivatives.
Industry: Used in the development of materials with specific properties, such as organic semiconductors.
Mechanism of Action
The mechanism of action of (E)-2-Acetamido-3-(6-chloro-1H-indol-3-yl)acrylic acid involves its interaction with specific molecular targets. The indole ring can interact with various enzymes and receptors, modulating their activity. The acetamido group may enhance the compound’s binding affinity to its targets, while the chlorine atom can influence its electronic properties, affecting its reactivity and interaction with biological molecules.
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone with a similar indole structure but different functional groups.
6-Chloroindole: A simpler compound with only the chlorine substitution on the indole ring.
N-Acetyltryptophan: An indole derivative with an acetamido group but lacking the chlorine substitution.
Uniqueness
(E)-2-Acetamido-3-(6-chloro-1H-indol-3-yl)acrylic acid is unique due to the combination of its functional groups, which confer specific chemical and biological properties. The presence of the chlorine atom and the acetamido group on the indole ring makes it distinct from other indole derivatives, potentially leading to unique interactions with biological targets and different reactivity in chemical reactions.
Properties
Molecular Formula |
C13H11ClN2O3 |
|---|---|
Molecular Weight |
278.69 g/mol |
IUPAC Name |
(Z)-2-acetamido-3-(6-chloro-1H-indol-3-yl)prop-2-enoic acid |
InChI |
InChI=1S/C13H11ClN2O3/c1-7(17)16-12(13(18)19)4-8-6-15-11-5-9(14)2-3-10(8)11/h2-6,15H,1H3,(H,16,17)(H,18,19)/b12-4- |
InChI Key |
SECOIPRQPZCVBL-QCDXTXTGSA-N |
Isomeric SMILES |
CC(=O)N/C(=C\C1=CNC2=C1C=CC(=C2)Cl)/C(=O)O |
Canonical SMILES |
CC(=O)NC(=CC1=CNC2=C1C=CC(=C2)Cl)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![tert-Butyl 4-(2-oxo-2,3-dihydrobenzo[d]oxazol-6-yl)piperidine-1-carboxylate](/img/structure/B12089871.png)

![1-Benzyl-6-methoxy-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B12089895.png)
![N-[1-(4-bromophenyl)propyl]cyclopropanamine](/img/structure/B12089899.png)
![5-[(Propylamino)methyl]pyrrolidin-2-one](/img/structure/B12089905.png)


![(4S)-4-Cyclohexyl-1-[[hydroxy(4-phenylbutyl)phosphinyl]acetyl]-L-Proline Phenylmethyl Ester](/img/structure/B12089913.png)





amine](/img/structure/B12089944.png)
